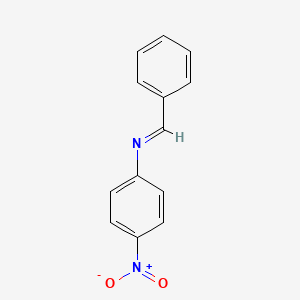

Benzenamine, 4-nitro-N-(phenylmethylene)-

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJOAZXGKLCRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69173-79-1, 785-81-9 | |

| Record name | Benzenamine, 4-nitro-N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069173791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-BENZYLIDENE-4-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Spectroscopic Characterization

The primary method for the synthesis of Benzenamine, 4-nitro-N-(phenylmethylene)- is the condensation reaction between p-nitroaniline and benzaldehyde (B42025). nist.gov This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695). nist.govnih.gov The formation of the Schiff base is often facilitated by the addition of a few drops of a catalyst, such as sodium hydroxide. nih.gov The resulting product, a yellow crystalline solid, can then be purified by recrystallization from a solvent like ethanol. nist.govnih.gov

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum confirms the formation of the imine linkage with a characteristic stretching vibration band for the C=N group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the presence of aromatic protons and carbons, as well as the characteristic chemical shift of the azomethine proton.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.

Antimicrobial Activity

The antimicrobial potential of (E)-N-benzylidene-4-nitroaniline and its derivatives has been investigated against a panel of Gram-positive and Gram-negative bacteria. researchgate.net In one study, the parent compound, Benzenamine, 4-nitro-N-(phenylmethylene)-, demonstrated good antibacterial activity against Bacillus subtilis and Escherichia coli. researchgate.net The activity of these compounds is often evaluated using the zone of inhibition method, with a standard antibiotic like ampicillin (B1664943) used as a reference. researchgate.net The results indicate that the presence and nature of substituents on the benzylidene ring can significantly influence the antibacterial efficacy. researchgate.net For instance, certain substitutions can enhance the activity against specific bacterial strains. researchgate.net

Antioxidant Activity

While specific in-vitro antioxidant data for Benzenamine, 4-nitro-N-(phenylmethylene)- is not extensively reported in the readily available literature, the general class of Schiff bases is known to possess antioxidant properties. The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically. The presence of the aniline (B41778) moiety in the structure is a feature found in some known antioxidant compounds. However, the influence of the electron-withdrawing nitro group on the antioxidant capacity of this specific molecule requires further dedicated investigation to determine its precise activity.

Computational Studies

Condensation Reactions as Primary Synthetic Routes for Benzenamine, 4-nitro-N-(phenylmethylene)-

The most direct and common method for synthesizing Benzenamine, 4-nitro-N-(phenylmethylene)- involves the condensation of a primary amine, 4-nitroaniline (B120555), with an aldehyde, benzaldehyde (B42025). This reaction forms an imine, or azomethine, functional group (-C=N-), which is characteristic of Schiff bases. rsisinternational.orgrasayanjournal.co.in The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. globalconference.info This intermediate then undergoes dehydration to yield the final imine product. globalconference.info

The condensation reaction is often facilitated by a catalyst to increase the reaction rate and yield. Acid catalysts are commonly employed for this purpose.

Mechanism of Acid Catalysis : In the presence of an acid, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by 4-nitroaniline. The acid also catalyzes the dehydration of the carbinolamine intermediate, which is typically the rate-determining step. globalconference.info

Common Catalysts : Glacial acetic acid is a frequently used catalyst, providing the acidic medium necessary to drive the reaction to completion, often under reflux conditions in a solvent like ethanol (B145695). globalconference.infoprojectshelve.com Other acidic catalysts can also be utilized to promote the synthesis.

The synthesis generally involves mixing equimolar amounts of 4-nitroaniline and benzaldehyde in a suitable solvent, adding a few drops of the acid catalyst, and refluxing the mixture for several hours. globalconference.info The product, typically a yellow crystalline solid, precipitates upon cooling and can be purified by recrystallization from a solvent such as ethanol. rsisinternational.orgglobalconference.inforesearchgate.net

The choice of reaction conditions, particularly the use of solvents, significantly impacts the synthesis of Schiff bases in terms of efficiency, cost, and environmental footprint.

Solvent-Based Synthesis: Traditional methods employ solvents to dissolve the reactants and facilitate the reaction. Ethanol is a common choice for the synthesis of Benzenamine, 4-nitro-N-(phenylmethylene)-. rsisinternational.orgijtsrd.com Other solvents like dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) have also been used for related Schiff base syntheses. nih.gov While effective, solvent-based methods often require subsequent steps for solvent removal and product purification, and the use of volatile organic solvents raises environmental concerns. isca.in

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer a greener alternative. These methods often involve grinding the reactants together, sometimes with a catalyst, at room temperature or with gentle heating. nih.gov The advantages of this approach include:

Reduced environmental impact by eliminating solvent waste. isca.in

Often shorter reaction times and higher yields.

Operational simplicity and reduced cost. researchgate.net

For instance, related Schiff base syntheses have been achieved with high yields in short timeframes by grinding reactants with catalysts like montmorillonite (B579905) clay or under catalyst-free conditions. nih.gov

| Condition | Typical Solvent/Method | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solvent-Based | Ethanol, Methanol, Dichloromethane | Good dissolution of reactants, established protocols. | Environmental concerns, cost of solvent, requires purification steps. | rsisinternational.orgisca.in |

| Solvent-Free | Grinding, Solid-state melt | Environmentally friendly, high yields, short reaction times, operational simplicity. | May not be suitable for all reactants, potential for localized overheating. | nih.govresearchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the synthesis of Benzenamine, 4-nitro-N-(phenylmethylene)-, microwave irradiation provides a rapid and efficient alternative to conventional heating methods. semanticscholar.orgdergipark.org.tr

Principle : Microwave energy directly heats the reaction mixture by interacting with polar molecules (reactants, solvent), leading to a rapid and uniform temperature increase. nih.govsemanticscholar.org This results in significantly reduced reaction times, often from hours to minutes. semanticscholar.org

Advantages : Compared to classical heating, microwave-assisted methods offer several benefits, including higher product yields, increased purity, and enhanced reaction rates in a more environmentally friendly manner. semanticscholar.orgresearchgate.net

In a typical microwave-assisted synthesis of N-benzylidene-4-nitroaniline, 4-nitroaniline and benzaldehyde are mixed (often without a solvent) and subjected to microwave irradiation for a few minutes. semanticscholar.orgresearchgate.net The reaction proceeds to completion quickly, yielding the pure product with high efficiency. semanticscholar.org

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 2-5 hours) | A few minutes (e.g., 8 minutes) | globalconference.infosemanticscholar.org |

| Energy Source | Oil bath, heating mantle | Microwave irradiation (e.g., 2450 MHz) | globalconference.infosemanticscholar.org |

| Conditions | Often requires solvent and catalyst | Can be performed solvent-free | researchgate.netsemanticscholar.org |

| Yield & Purity | Variable to good | Often higher yield and purity | semanticscholar.org |

Exploration of Alternative and Advanced Synthetic Pathways for Benzenamine, 4-nitro-N-(phenylmethylene)- Derivatives

Beyond the primary condensation route, other synthetic reactions can be employed to create derivatives or related structures, expanding the chemical diversity of this class of compounds.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. While the classic reaction involves alkyl halides and a strong Lewis acid, modern variations use more benign reagents like benzyl (B1604629) alcohols. beilstein-journals.org This type of reaction can be envisioned for the structural modification of derivatives of Benzenamine, 4-nitro-N-(phenylmethylene)-. For example, an aniline (B41778) derivative could undergo a Friedel-Crafts-type benzylation to introduce an arylmethyl group at the ortho position to the amino group before its condensation to form a Schiff base. beilstein-journals.org This strategy provides access to 1,1-diarylalkanes, which are important structural motifs in many fine chemicals. beilstein-journals.org The reaction typically requires an acid catalyst to activate the alcohol for the electrophilic aromatic substitution. beilstein-journals.org

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a ketone), an amine, and a non-enolizable aldehyde (like formaldehyde). nih.gov A key variant, the nitro-Mannich (or aza-Henry) reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org

The imine functionality of Benzenamine, 4-nitro-N-(phenylmethylene)- makes it a suitable substrate for Mannich-type reactions. For instance, the reaction of an imine with an enolizable ketone, such as cyclohexanone, can lead to the formation of β-amino carbonyl compounds. nih.govresearchgate.net These reactions are crucial in medicinal chemistry as they introduce aminomethyl groups, which can enhance the biological activity and water solubility of molecules. nih.gov The reaction mechanism involves the formation of an iminium ion which then reacts with the enol form of the carbonyl compound. nih.gov This pathway allows for the synthesis of complex structures and is a valuable tool for modifying compounds related to Benzenamine, 4-nitro-N-(phenylmethylene)-. researchgate.netfrontiersin.org

Catalytic Deoxygenation Routes for Related Nitroarenes

The synthesis of N-aryl imines through the reductive coupling of nitroarenes with carbonyl compounds is an efficient one-pot strategy that avoids the isolation of potentially hazardous aniline intermediates. nih.govscispace.commdpi.com This transformation involves the selective reduction of the nitro group to an amine, which then undergoes in-situ condensation with an aldehyde. mdpi.comnih.gov Various catalytic systems have been developed to achieve this with high efficiency and selectivity.

Iron-based catalysts are prominent due to their low cost and environmental friendliness. nih.gov A straightforward approach involves using an iron catalyst with an alcohol serving as both the reductant (via hydrogen transfer) and the precursor to the aldehyde component. nih.gov This method has been shown to produce a range of imines in good yields (30-91%). nih.gov Another effective iron-catalyzed system employs iron powder with dilute acid for the intermolecular reductive formation of diarylimines from nitroarenes and benzaldehydes, a process noted for its tolerance of various functional groups.

Other transition metals have also been successfully employed. For instance, a novel Ni/SiO2 magnetic catalyst has been used for the one-pot synthesis of imines from aromatic nitro compounds and aldehydes, demonstrating high efficiency, stability, and reusability. researchgate.net Gold-on-alumina (Au/Al2O3) catalysts facilitate the one-pot reductive amination of aldehydes with nitroarenes using molecular hydrogen in a continuous flow reactor, yielding various secondary aromatic amines after subsequent imine reduction. nih.gov Molybdenum sulfide (B99878) clusters have also been shown to catalyze the reductive amination of aldehydes with nitroarenes using hydrogen gas, working for both aromatic and aliphatic starting materials. rsc.orgresearchgate.net

The table below summarizes various catalytic systems for the one-pot synthesis of imines from nitroarenes.

Mechanistic Investigations of Benzenamine, 4-nitro-N-(phenylmethylene)- Formation

The formation of Benzenamine, 4-nitro-N-(phenylmethylene)-, proceeds via the condensation reaction between 4-nitroaniline and benzaldehyde. This reaction is a classic example of Schiff base formation and is generally reversible and acid-catalyzed. wikipedia.orglibretexts.org The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic imine double bond. researchgate.nettaylorandfrancis.com

Detailed Reaction Kinetics and Transition State Analysis

The kinetics of imine formation are significantly influenced by the reaction pH. The rate is typically maximal in a weakly acidic medium (around pH 5). libretexts.org At low pH, the amine nucleophile is protonated and non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

Kinetic studies on the formation of the closely related N-Benzylideneaniline have been performed using various catalysts. researchgate.netresearchgate.net These studies monitor the consumption of reactants and formation of the product over time to determine reaction rates and catalyst efficacy. For example, one study found that a supported Lewis acid catalyst was significantly more active than the unsupported version, achieving a 90% yield in one hour compared to 84% in four hours. researchgate.net Another investigation using Kinnow peel powder as a green catalyst reported an 85% yield in just 3 minutes at room temperature. nih.gov

Theoretical calculations provide deeper insight into the reaction pathway. Ab initio molecular orbital calculations on the reaction between methylamine (B109427) and formaldehyde (B43269) show that the energy barrier for the dehydration of the carbinolamine (hemiaminal) intermediate is substantial. acs.orgacs.org However, the barrier is significantly reduced for the protonated carbinolamine (67.9 kJ mol⁻¹), highlighting the crucial role of acid catalysis in the rate-determining dehydration step. acs.orgacs.org The transition state for this step involves the near-complete cleavage of the C-O bond. acs.org

The table below summarizes kinetic findings for the synthesis of N-Benzylideneaniline, a structural analog of the target compound.

Role of Intermediates in Imine Bond Formation

The formation of the imine bond is not a single-step process but proceeds through a key intermediate known as a hemiaminal or carbinolamine . researchgate.nettaylorandfrancis.comwikipedia.org This intermediate contains both a hydroxyl group and an amine attached to the same carbon atom. wikipedia.org

The mechanism unfolds in two main stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgresearchgate.net This addition forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield the neutral hemiaminal.

Dehydration: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water). Subsequently, the lone pair on the nitrogen forms the C=N double bond, expelling the water molecule and, after a final deprotonation step, yielding the final imine product. libretexts.orgresearchgate.net

The equilibrium of the reaction often favors the reactants, so the removal of water, for instance by azeotropic distillation, is frequently employed to drive the reaction to completion. taylorandfrancis.com While usually transient, hemiaminal intermediates can sometimes be arrested and isolated, as demonstrated in studies that invert the normal course of the Schiff base reaction to form other heterocyclic products like benzoxazinones. acs.org

Chemoselectivity Considerations in Functional Group Transformations

Chemoselectivity is a critical consideration in the synthesis of Benzenamine, 4-nitro-N-(phenylmethylene)-, particularly when employing reductive methodologies. The challenge lies in selectively transforming one functional group while leaving another, which is also susceptible to the reaction conditions, intact.

Two primary scenarios highlight the importance of chemoselectivity:

One-Pot Synthesis from Nitroarenes: In the reductive amination of an aldehyde with a nitroarene, the catalyst must selectively reduce the nitro group to an amine without affecting the aldehyde's carbonyl group. mdpi.comrsc.org Subsequently, after condensation to the imine, the catalyst should ideally not reduce the newly formed C=N bond if the imine is the desired product. However, if the goal is a secondary amine, the catalyst must then be able to reduce the imine. mdpi.comnih.gov Iron and molybdenum-based catalysts have shown excellent chemoselectivity in reducing nitro groups over other functionalities like carbonyls, esters, and nitriles. rsc.orgorganic-chemistry.org For instance, an iron(salen) complex with pinacolborane (HBpin) as the reductant can reduce both a nitro group and an aldehyde, whereas switching to a less active reductant like phenylsilane (B129415) (H₃SiPh) allows for the chemoselective reduction of only the nitro group. acs.org

Condensation of 4-Nitroaniline: When synthesizing the imine via direct condensation of 4-nitroaniline and benzaldehyde, the reaction conditions must be mild enough to avoid the reduction of the electron-withdrawing nitro group. Standard acid-catalyzed condensation at moderate temperatures typically preserves the nitro functionality. univ-ouargla.dz

The table below outlines the compatibility of various functional groups under different chemoselective nitro reduction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for the unambiguous assignment of protons and carbons within a molecular structure, offering critical data on connectivity and chemical environment.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of N-benzylideneaniline, the parent compound of Benzenamine, 4-nitro-N-(phenylmethylene)-, the azomethine proton (-CH=N-) presents a characteristic signal. For instance, in a study of N-benzylideneaniline, this proton was observed at 10.0 ppm. semanticscholar.orgiiste.orgarcjournals.org The aromatic protons typically appear in the range of 7.1-8.82 ppm. jetir.org

The introduction of a nitro group at the para-position of the aniline ring in Benzenamine, 4-nitro-N-(phenylmethylene)- significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitro group deshields the protons on the 4-nitroaniline ring. This effect is most pronounced for the ortho and para protons relative to the nitro group. For example, in 4-nitroaniline, the protons ortho to the nitro group (and meta to the amino group) appear at approximately 8.02 ppm, while the protons meta to the nitro group (and ortho to the amino group) are found at around 6.76 ppm. chemicalbook.com This deshielding effect is attributed to the resonance and inductive effects of the nitro group, which decrease the electron density at these positions. stackexchange.comorganicchemistrydata.org

The protons of the phenylmethylene (benzylidene) ring also exhibit distinct signals. The chemical shifts of these protons are influenced by their position relative to the imine group and any substituents on the ring.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Structural Correlation

The ¹³C NMR spectrum provides complementary information for structural confirmation. The azomethine carbon (-CH=N-) in N-benzylideneaniline derivatives gives a characteristic signal in the downfield region. For the parent N-benzylideneaniline, this signal has been reported at 193.8 ppm. semanticscholar.orgiiste.orgarcjournals.org

The presence of the 4-nitro substituent in Benzenamine, 4-nitro-N-(phenylmethylene)- causes a significant downfield shift for the ipso-carbon (the carbon attached to the nitro group) and the para-carbon of the aniline ring, while the ortho and meta carbons are also affected. In 4-nitroaniline, the carbon bearing the nitro group (C-4) resonates at a lower field compared to the other aromatic carbons. For instance, in p-nitroaniline, the ¹³C NMR signals are assigned as follows: C4 (156.67 ppm), C1 (136.63 ppm), C3/C5 (127.37 ppm), and C2/C6 (113.35 ppm). rsc.org In contrast, the carbons of unsubstituted aniline appear at 147.61 (C1), 130.07 (C3/C5), 125.40 (C4), and 113.47 (C2/C6) ppm. rsc.org

The phenylmethylene ring carbons also show predictable chemical shifts, which can be influenced by substituents on this ring in other congeners.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For complex Schiff bases or in cases of significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton couplings within the molecule. wikipedia.org For Benzenamine, 4-nitro-N-(phenylmethylene)-, COSY spectra would reveal correlations between adjacent protons on both the 4-nitroaniline and phenylmethylene rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and their directly attached carbons. wikipedia.org HSQC is crucial for the unambiguous assignment of both ¹H and ¹³C signals, for example, by correlating the azomethine proton to the azomethine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the protons of the phenylmethylene ring to the imine carbon.

These 2D NMR methods provide a comprehensive and definitive structural assignment, resolving ambiguities that may arise from 1D spectra alone. libretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Identification of Key Functional Group Vibrations (Nitro, Imine, Aromatic Moieties)

The vibrational spectrum of Benzenamine, 4-nitro-N-(phenylmethylene)- is characterized by the distinct vibrational frequencies of its key functional groups.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) in the 1300-1370 cm⁻¹ range. These bands are usually strong in the infrared spectrum.

Imine Group (C=N): The stretching vibration of the imine or azomethine group (ν(C=N)) is a key marker for Schiff bases. This vibration typically appears in the region of 1600-1650 cm⁻¹. For N-benzylideneaniline, this peak has been observed at 1625.2 cm⁻¹. iiste.orgsemanticscholar.org

Aromatic Moieties (C-H, C=C): Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found at lower frequencies (e.g., 750–800 cm⁻¹). researchgate.net

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational properties of N-benzylideneaniline and its derivatives. The molecule is known to be non-planar, with the two phenyl rings twisted relative to the plane of the C=N bond. This non-planarity affects the conjugation between the rings and the imine bridge, which in turn influences the vibrational frequencies.

Studies on trans-N-benzylideneaniline have shown that the vibrational spectra are sensitive to the molecular conformation. iupac.org For example, the coupling between the C=N stretching and the phenyl ring vibrations can be affected by the dihedral angles. By comparing experimental spectra with theoretical calculations for different conformations, it is possible to deduce the most stable geometry of the molecule in the solid state or in solution. Isotopic substitution studies have also been employed to aid in the assignment of vibrational modes and to understand the mixing of vibrations between the central imine group and the phenyl rings. iupac.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Electronic spectroscopy is a pivotal technique for probing the electronic structure of molecules. For Benzenamine, 4-nitro-N-(phenylmethylene)-, UV-Vis studies elucidate the nature of its chromophoric system, which is dominated by the conjugated π-electron network extending across the two aromatic rings and the central azomethine (-CH=N-) bridge.

Investigation of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of N-benzylidene-4-nitroaniline is characterized by intense absorption bands in the ultraviolet and visible regions, arising from π→π* and n→π* electronic transitions. The extensive conjugation involving the phenyl ring, the imine group, and the nitrophenyl moiety gives rise to a delocalized π-system. The nitro group (-NO2), a strong electron-withdrawing group, and the azomethine group act as key components of the molecule's chromophore.

The absorption spectrum is influenced by these functional groups. For instance, in the related compound 4-nitroaniline (4-NA), the presence of the nitro group leads to a significant absorption peak. When 4-NA is reduced to 4-aminophenol (4-AP), this characteristic peak disappears, demonstrating the role of the nitro group in the electronic transitions. In a study on the reduction of 4-nitroaniline, a characteristic absorption peak at 400 nm was observed for the 4-nitrophenolate anion, indicating the strong influence of the nitro group on the electronic absorption properties researchgate.net.

Solvatochromism and Solvent-Solute Interaction Research

Solvatochromism describes the change in the color of a solution of a substance with a change in the solvent polarity. This phenomenon is a direct consequence of differential solvation of the ground and excited states of the solute molecule. Benzenamine, 4-nitro-N-(phenylmethylene)- and related compounds exhibit solvatochromism due to their significant change in dipole moment upon electronic excitation.

Studies on similar molecules, such as paranitroaniline (PNA), demonstrate the effect of solvent polarity on the absorption maxima (λmax). In a polar solvent like water, PNA exhibits a maximum absorption at 380 nm, which is a bathochromic (red) shift compared to its absorption in a non-polar solvent like cyclohexane, where the maximum is at 320 nm (a hypsochromic or blue shift) sciencepublishinggroup.com. This is attributed to the stabilization of the more polar excited state in polar solvents through dipole-dipole interactions sciencepublishinggroup.comresearchgate.net. The energy difference between the ground and excited states decreases in polar solvents, leading to absorption at a longer wavelength researchgate.net. This behavior is expected for Benzenamine, 4-nitro-N-(phenylmethylene)- due to the intramolecular charge transfer character of its electronic transitions.

The table below illustrates the typical solvatochromic shifts observed for a related nitroaniline compound.

| Solvent | Polarity | λmax (nm) | Type of Shift |

| Cyclohexane | Non-polar | 320 | Hypsochromic |

| Water | Polar | 380 | Bathochromic |

This interactive table is based on data for the related compound paranitroaniline and is illustrative of the expected solvatochromic behavior. sciencepublishinggroup.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For Benzenamine, 4-nitro-N-(phenylmethylene)- (molecular formula C13H10N2O2), the molecular weight is 226.23 g/mol nih.gov. Electron ionization mass spectrometry (EI-MS) provides confirmation of the molecular weight through the molecular ion peak (M+) and offers insight into the compound's structure via its fragmentation pattern.

The mass spectrum of the isomeric compound N-benzylidene-3-nitroaniline shows a molecular ion peak at m/z 226, corresponding to the molecular weight of the compound nih.gov. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for Schiff bases typically involve the cleavage of the C-N and C=N bonds of the azomethine group.

Common fragments observed for related benzylideneanilines include:

[M]+ : The molecular ion. For the title compound, this would be at m/z 226.

[M-NO2]+ : Loss of the nitro group.

Fragments corresponding to the benzylidene portion (C6H5CH=N+) and the nitroaniline portion.

Ions corresponding to the phenyl cation [C6H5]+ at m/z 77 and the nitrophenyl cation.

The table below summarizes the expected key ions in the mass spectrum of Benzenamine, 4-nitro-N-(phenylmethylene)-.

| m/z Value | Ion/Fragment | Description |

| 226 | [C13H10N2O2]+ | Molecular Ion (M+) |

| 180 | [C13H10N]+ | Loss of NO2 |

| 104 | [C7H6N]+ | Benzylidene-imine fragment |

| 77 | [C6H5]+ | Phenyl fragment |

This interactive table is based on the molecular structure and fragmentation patterns of isomeric and related compounds. nih.gov

X-ray Diffraction (XRD) and Crystallographic Research on Benzenamine, 4-nitro-N-(phenylmethylene)- Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such studies provide detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Molecular Geometry and Bond Parameters

Crystallographic studies of N-benzylideneaniline derivatives reveal that the molecules are generally not planar. There is a significant twist between the two aromatic rings. For instance, in N-(2-methoxyphenyl)-4-nitrobenzylideneamine, the dihedral angle between the two phenyl rings is 48.0(2)° nih.gov. In contrast, the nitro group tends to be nearly coplanar with its attached phenyl ring, with a reported dihedral angle of 6.5(1)° in the same structure, which facilitates electronic delocalization nih.gov.

The central C=N imine bond length is typically in the range of 1.270 Å to 1.295 Å researchgate.net. The conformation around this double bond is generally found to be trans (E configuration). The molecule can be conformationally chiral due to the non-planar arrangement of the aromatic rings nih.gov.

The table below lists typical bond lengths and angles for N-benzylideneaniline derivatives.

| Parameter | Description | Typical Value |

| C=N Bond Length | Imine double bond | ~1.28 Å |

| C-N Bond Length | Aniline ring to imine N | ~1.43 Å |

| C-C Bond Length | Benzylidene ring to imine C | ~1.48 Å |

| Dihedral Angle | Angle between the two phenyl rings | 30-50° |

| Dihedral Angle | Angle between nitro group and its ring | < 10° |

This interactive table is based on crystallographic data from related N-benzylideneaniline structures. nih.govresearchgate.netnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of Benzenamine, 4-nitro-N-(phenylmethylene)- in the solid state is stabilized by a combination of weak intermolecular interactions.

Hydrogen Bonding: While lacking classic hydrogen bond donors like -OH or -NH2, these molecules can participate in weak C-H···O hydrogen bonds. The oxygen atoms of the nitro group are common acceptors for hydrogen atoms from the aromatic rings of neighboring molecules. These interactions can link molecules into chains or more complex three-dimensional networks nih.govnih.gov.

π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking interactions. In many benzylideneaniline derivatives, molecules form stacks with perpendicular spacings between rings of approximately 3.3 to 3.5 Å iucr.org. These interactions can occur in a head-to-tail or head-to-head arrangement and are crucial for stabilizing the crystal lattice nih.goviucr.org.

Nitro Group Interactions: The electron-deficient nitro group can participate in specific interactions beyond hydrogen bonding. These include nitro-π interactions, where the nitro group interacts with the π-system of an adjacent aromatic ring, and nitro···I or other halogen interactions in substituted congeners researchgate.netnih.govresearchgate.net. These directional interactions play a significant role in guiding the crystal packing arrangement nih.govresearchgate.netnih.gov.

The interplay of these varied intermolecular forces dictates the final crystal structure, influencing the material's physical properties ias.ac.in. In some cases, these interactions can lead to the formation of different crystalline forms, known as polymorphs nih.gov.

Investigation of Whole-Molecule Disorder and Polymorphism

The solid-state structures of Schiff bases, including Benzenamine, 4-nitro-N-(phenylmethylene)- and its congeners, are of significant interest due to their influence on the material's physical and chemical properties. Two phenomena that are particularly prevalent in this class of compounds are whole-molecule disorder and polymorphism. These aspects have been the subject of detailed crystallographic investigations, revealing complex structural behaviors.

Whole-molecule disorder refers to a situation in a crystal where a molecule can adopt two or more distinct orientations within the same crystallographic site. This is often observed in N-benzylideneaniline derivatives, where the entire molecule or significant portions of it are disordered. The type and extent of this disorder can be influenced by factors such as temperature and the nature of substituents on the aromatic rings.

A notable example of whole-molecule disorder is observed in the crystal structure of the congener, 4-chloro-N-(4-nitrobenzylidene)aniline. In the solid state, this compound exhibits a whole-molecule disorder with an occupancy ratio of 0.65:0.35. nih.gov This disorder is generated by a twofold rotation about the shorter axis of the molecule. nih.govresearchgate.net The two disordered components are related by this rotation, leading to a "head-to-tail" arrangement where the chloro- and nitro-substituted rings of the two orientations are superimposed. researchgate.net The dihedral angle between the aromatic rings differs slightly between the major and minor components, being 39.3 (5)° and 35.7 (9)°, respectively. nih.govresearchgate.net This type of disorder has been classified as D3 type disorder. researchgate.net

| Parameter | Value |

|---|---|

| Compound | 4-chloro-N-(4-nitrobenzylidene)aniline |

| Systematic Name | (E)-N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine |

| Molecular Formula | C13H9ClN2O2 |

| Disorder Type | Whole-molecule (D3 type) |

| Occupancy Ratio | 0.65 : 0.35 |

| Symmetry Operation Relating Disordered Components | Twofold rotation about the shorter molecular axis |

| Dihedral Angle (Major Component) | 39.3 (5)° |

| Dihedral Angle (Minor Component) | 35.7 (9)° |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is another important phenomenon in N-benzylideneaniline derivatives. Different polymorphs of the same compound can exhibit variations in their molecular conformation and crystal packing, leading to different physical properties. The formation of a particular polymorph can often be influenced by the crystallization conditions, such as the choice of solvent. iucr.org

For instance, studies on isomeric N-(nitrobenzylidene)iodoanilines have demonstrated solvent-dependent polymorphism. iucr.org Crystallization from different solvents, such as ethanol and acetone, can lead to the formation of different polymorphs with entirely different crystallization characteristics and supramolecular aggregation. iucr.org In the case of 2-Nitrobenzylidene-2'-iodoaniline, crystallization from acetone results in a polymorph where the molecules lie across centers of inversion and are disordered over two sets of atomic sites with equal occupancy. In contrast, the polymorph obtained from an ethanol solution contains fully ordered molecules in a different crystal system. iucr.org

Temperature can also play a crucial role in the disorder observed in the crystals of these compounds. A study of N-(4-nitrobenzylidene)aniline revealed temperature-dependent disorder. At 300 K and 200 K, one of the two independent molecules in the asymmetric unit exhibits a type of orientational disorder (D1 type). However, this disorder is not present when the crystal is cooled to 90 K, indicating a transition to a more ordered state at lower temperatures. nih.gov

| Temperature | Disorder Observation |

|---|---|

| 300 K | Type D1 disorder present in one of two independent molecules |

| 200 K | Type D1 disorder present in one of two independent molecules |

| 90 K | Disorder is not present |

The investigation of whole-molecule disorder and polymorphism in Benzenamine, 4-nitro-N-(phenylmethylene)- and its congeners is essential for understanding the structure-property relationships in these materials. The subtle interplay of intermolecular interactions, molecular conformation, and external factors like solvent and temperature dictates the final solid-state arrangement, which in turn influences the macroscopic properties of the crystalline material.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a primary tool for investigating the properties of Benzenamine, 4-nitro-N-(phenylmethylene)-. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed, often paired with basis sets such as 6-31G, 6-311G, or Pople-style basis sets with added polarization and diffuse functions (e.g., 6-311G** or 6-31+G*) to achieve a balance between computational cost and accuracy.

Geometry Optimization and Conformational Energy Landscapes

DFT-based geometry optimizations reveal that Benzenamine, 4-nitro-N-(phenylmethylene)- is not a planar molecule in its ground state. The molecule's conformation is primarily defined by the dihedral angles between the two aromatic rings and the central C=N imine bridge.

Computational studies on a series of related 4-substituted N-(benzylidene)anilines have shown that the aniline ring (the one attached to the nitrogen atom) is significantly twisted out of the plane formed by the benzylidene ring and the C=N unit. For N-(4-nitrobenzylidene)anilines, this twist angle has been calculated to be in the range of 35° to 40°. This non-planar structure arises from a balance between two competing factors: the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen on the imine carbon, which favors a twisted conformation.

The conformational energy landscape is relatively flat concerning rotation around the C-N single bond. For instance, the calculated rotational barrier for a similar compound, 4-nitro-N-(4-nitrobenzylidene)aniline, is as low as 1.302 kcal/mol, indicating that rotation around this bond is practically free at room temperature.

| Parameter | Method/Basis Set | Calculated Value | Reference |

| Aniline Ring Twist Angle (γ) | DFT B3LYP/6-311G | 35.28° - 40.09° | chemrxiv.org |

| C-N Rotational Barrier | DFT B3LYP/6-311G | ~1.3 kcal/mol | chemrxiv.org |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. DFT calculations consistently show that for Benzenamine, 4-nitro-N-(phenylmethylene)-, the HOMO and LUMO are largely localized on different parts of the molecule, which is characteristic of a molecule with significant intramolecular charge transfer (ICT) character.

HOMO: The highest occupied molecular orbital is typically distributed over the aniline ring and the nitrogen atom of the imine group. This region acts as the primary electron donor.

LUMO: The lowest unoccupied molecular orbital is predominantly localized on the 4-nitrophenyl moiety, particularly on the electron-withdrawing nitro (-NO₂) group. This region serves as the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. A smaller gap implies higher reactivity and easier electronic excitation. For Schiff bases with donor-acceptor structures like this one, the calculated energy gap is relatively small. For example, a closely related compound, N-(p-diethylaminobenzylidene)p-nitroaniline, was found to have a HOMO-LUMO gap of 2.94 eV. This small energy gap facilitates the transfer of electron density from the aniline part to the nitrophenyl part upon electronic excitation, a key feature in materials for nonlinear optics and other electronic applications.

| Parameter | Description | Typical Localization | Significance |

| HOMO | Highest Occupied Molecular Orbital | Aniline Ring & Imine Nitrogen | Electron Donor Capacity |

| LUMO | Lowest Unoccupied Molecular Orbital | 4-Nitrophenyl Ring & Nitro Group | Electron Acceptor Capacity |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO & LUMO | ~2.9 - 4.0 eV | Chemical Reactivity, Electronic Transitions |

This table is interactive. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

For Benzenamine, 4-nitro-N-(phenylmethylene)-, MEP analysis reveals:

Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the nitro group (-NO₂). This is due to the high electronegativity of oxygen and its position in an electron-withdrawing group, making this the most likely site for interaction with electrophiles or for hydrogen bonding. The nitrogen atom of the imine group also represents a region of negative potential.

Positive Regions (Blue): The hydrogen atoms of the aromatic rings, particularly those near the electron-withdrawing nitro group, exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

The MEP surface visually confirms the charge separation predicted by the HOMO-LUMO analysis, highlighting the molecule's polar nature and its specific sites of reactivity.

Ab Initio and Semi-Empirical Computational Approaches

While DFT is widely used, other computational methods have also been applied to study Benzenamine, 4-nitro-N-(phenylmethylene)- and related compounds.

Ab Initio Methods: Hartree-Fock (HF) theory, a fundamental ab initio method, has been used for initial geometry optimizations and as a baseline for more complex calculations. Although HF systematically neglects electron correlation, leading to less accurate absolute energies, it can provide reasonable molecular structures. More advanced ab initio methods like Møller–Plesset perturbation theory (MP2) offer improved accuracy by incorporating electron correlation but come at a significantly higher computational cost, limiting their use to smaller systems or benchmark calculations.

Semi-Empirical Methods: Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) offer a computationally inexpensive alternative for studying large molecular systems. These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. They have been successfully used to investigate the tautomeric equilibria in related Schiff bases, providing qualitative insights into the relative stabilities of different isomers.

Theoretical Studies on Tautomeric Equilibria and Isomerization Processes

Computational studies have been instrumental in exploring the dynamic processes of isomerization and tautomerism in benzylideneanilines.

E/Z Isomerization: The central C=N double bond can exist in either an (E) or (Z) configuration. Theoretical calculations on the parent N-benzylideneaniline have shown that the (E) isomer is significantly more stable. The isomerization from (Z) to (E) can occur via two primary pathways: rotation around the C=N bond or an inversion mechanism at the nitrogen atom. DFT calculations of the potential energy surface have shown that the inversion pathway has a lower activation barrier (calculated to be around 57 kJ/mol for the parent compound) and is therefore the more favorable mechanism for thermal isomerization in the ground state.

Tautomerism: In Schiff bases containing hydroxyl groups, enol-imine ⇌ keto-amine tautomerism is a well-studied phenomenon. While Benzenamine, 4-nitro-N-(phenylmethylene)- does not possess the typical ortho-hydroxyl group that facilitates this process via intramolecular hydrogen transfer, the principles of tautomerism are relevant to the broader class of compounds. Computational methods are used to calculate the relative energies and activation barriers between tautomers, revealing how substituents and solvent environments can shift the equilibrium.

Solvent Effects on Electronic Structure and Spectroscopic Properties through Computational Models

The electronic properties and spectroscopic behavior of Benzenamine, 4-nitro-N-(phenylmethylene)- are highly sensitive to the surrounding environment due to its significant charge-transfer character and large dipole moment. Computational models are essential for understanding these solvent effects.

The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are commonly used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent's polarity affects the molecule's geometry, electronic energy levels, and spectroscopic properties.

Key findings from these computational solvent studies include:

Geometry: Increasing solvent polarity can slightly alter bond lengths and dihedral angles as the molecule adapts to the reaction field of the solvent.

Electronic Properties: The HOMO-LUMO energy gap tends to decrease in more polar solvents. This is because the polar solvent preferentially stabilizes the more polar excited state relative to the ground state, leading to a red shift (bathochromic shift) in the molecule's absorption spectrum.

Spectroscopic Shifts: Time-Dependent DFT (TD-DFT) calculations combined with PCM are used to simulate UV-Visible absorption spectra in different solvents. researchgate.net These calculations can accurately predict solvatochromic shifts, confirming that the stabilization of the charge-transfer excited state by polar solvents is the primary reason for the observed changes in absorption maxima.

For example, studies on the related p-nitroaniline show that its strong red solvatochromic shift in polar solvents like water is accurately reproduced by computational models that account for both the dielectric continuum and specific solute-solvent interactions like hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Modeling

Quantum chemical descriptors and reactivity indices derived from computational studies offer profound insights into the molecular properties and reactivity of Benzenamine, 4-nitro-N-(phenylmethylene)-, also known as N-benzylidene-4-nitroaniline. These parameters are instrumental in predictive modeling, particularly in fields like materials science and medicinal chemistry. Density Functional Theory (DFT) is a frequently employed computational method for these investigations, with calculations for this compound having been performed at the B3LYP/6-31G level of theory.

The electronic and structural properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A lower HOMO-LUMO energy gap (ΔE) signifies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability.

From these frontier orbital energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity. Key quantum chemical parameters for Benzenamine, 4-nitro-N-(phenylmethylene)- are detailed in the table below.

Interactive Data Table: Quantum Chemical Parameters for Benzenamine, 4-nitro-N-(phenylmethylene)-

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.65 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.67 |

| Ionization Potential (I) | -EHOMO | 6.65 |

| Electron Affinity (A) | -ELUMO | 2.98 |

| Electronegativity (χ) | (I + A) / 2 | 4.81 |

| Chemical Hardness (η) | (I - A) / 2 | 1.84 |

| Chemical Softness (S) | 1 / (2η) | 0.27 |

Detailed Research Findings:

The calculated quantum chemical descriptors provide a comprehensive picture of the reactivity of Benzenamine, 4-nitro-N-(phenylmethylene)-. The HOMO energy of -6.65 eV indicates its electron-donating capability, while the LUMO energy of -2.98 eV points to its electron-accepting nature. The relatively low energy gap of 3.67 eV suggests that the molecule is likely to be chemically reactive.

Further analysis of the reactivity indices reveals additional insights. The ionization potential (I), which is the energy required to remove an electron, is calculated to be 6.65 eV. The electron affinity (A), the energy released when an electron is added, is 2.98 eV. These values are used to determine the absolute electronegativity (χ) and absolute hardness (η).

Electronegativity, a measure of an atom's or molecule's ability to attract electrons, is found to be 4.81 eV for this compound. Chemical hardness is a measure of resistance to change in electron distribution or charge transfer. With a value of 1.84 eV, Benzenamine, 4-nitro-N-(phenylmethylene)- is considered a relatively soft molecule. The chemical softness (S), the reciprocal of hardness, is 0.27 eV⁻¹. Softer molecules are generally more reactive than harder molecules because they require less energy to undergo chemical reactions.

Design and Synthesis Strategies for Functionalized Analogues

The synthesis of functionalized analogues of Benzenamine, 4-nitro-N-(phenylmethylene)- typically involves the condensation reaction between a substituted aniline and a substituted benzaldehyde. ontosight.ai This versatile approach allows for the introduction of a wide array of functional groups onto the aromatic rings, thereby modulating the electronic properties of the resulting Schiff base.

For instance, the synthesis of derivatives can be achieved by reacting various substituted anilines and benzaldehydes. The use of reactants like 4-methoxy aniline introduces an electron-donating methoxy (B1213986) group, while 4-hydroxy benzaldehyde provides a hydroxyl group which can also act as an electron donor. nih.gov Conversely, the inherent nitro group in the parent compound is a strong electron-withdrawing group. Further modifications could involve the use of other nitro-substituted precursors to enhance the electron-accepting nature of the molecule. nih.gov The strategic placement of these groups allows for the creation of a spectrum of derivatives with varying degrees of intramolecular charge transfer character.

Table 1: Examples of Precursors for Synthesizing Functionalized Analogues

| Precursor Type | Example Compound | Effect of Substituent |

|---|---|---|

| Substituted Aniline | 4-Methoxy Aniline | Electron-Donating |

| Substituted Benzaldehyde | 4-Hydroxy Benzaldehyde | Electron-Donating |

This table illustrates how different starting materials can be used to introduce specific electronic effects into the final Schiff base structure.

Systematic modifications of both the aryl (derived from aniline) and phenylmethylene (derived from benzaldehyde) moieties are key strategies in the design of novel analogues. By altering the substitution pattern on these rings, researchers can manipulate the steric and electronic environment of the imine linkage.

For example, studies have been conducted on derivatives such as N-(4-chlorobenzylidene)-4-methylaniline and N-(4-methylbenzylidene)-4-methylaniline, which involve modifications on both rings. nih.gov The synthesis of N-Benzylideneaniline and its derivatives using precursors like 4-methyl benzaldehyde, 4-hydroxy benzaldehyde, and 4-methoxy benzaldehyde demonstrates the ease of modifying the phenylmethylene portion. nih.gov Similarly, the use of substituted anilines allows for targeted changes to the aryl moiety. These modifications influence the planarity of the molecule and the extent of π-electron delocalization, which in turn affects its photophysical and electrochemical properties.

Structure-Electronic Property Relationships in Derivative Series

A significant area of research focuses on understanding the relationship between the molecular structure of Benzenamine, 4-nitro-N-(phenylmethylene)- derivatives and their electronic properties. These studies are fundamental for the rational design of molecules with desired functionalities.

The introduction of different substituents can have a profound impact on the spectroscopic behavior of these compounds, particularly their solvatochromism—the change in color with the polarity of the solvent. This phenomenon is directly linked to the alteration of the ground and excited state dipole moments by the substituents.

Research on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which are structurally related to Benzenamine, 4-nitro-N-(phenylmethylene)-, has shown that these dyes can exhibit reversed solvatochromism. acs.orgresearchgate.net This behavior is attributed to a combination of nonspecific solute-solvent interactions and specific hydrogen bonding between the solvent and the nitro and phenolate (B1203915) groups. acs.orgresearchgate.net In some benzylidene aniline-type imine dyes, a reversal from positive to negative solvatochromism can be observed depending on the solvent's properties, such as its hydrogen bond donor/acceptor abilities and polarizability. mdpi.comnih.gov For certain derivatives, a subtle change in solvent composition, such as the addition of a small amount of water to an alcohol solution, can lead to a dramatic color change, acting as a solvatochromic switch. acs.org

Table 2: Solvatochromic Behavior of a Related Schiff Base Derivative

| Solvent | ET(30) (kcal mol-1) | ET(ANHMA)II (kcal mol-1) | ET(ANHMA)I (kcal mol-1) | Solvatochromic Effect |

|---|---|---|---|---|

| DMSO | ~45 | 83.1 | 95.6 | Reversal Point |

| Ethylene Glycol | 56.3 | 91.1 | 99.6 | Negative Solvatochromism |

Data for (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline (ANHMA), a related Schiff base, illustrates the concept of solvatochromic reversal. mdpi.com

The redox properties of Benzenamine, 4-nitro-N-(phenylmethylene)- and its analogues can be fine-tuned through structural modifications. These properties are typically investigated using electrochemical techniques like cyclic voltammetry. bohrium.comthepharmajournal.com The reduction and oxidation potentials of these molecules are sensitive to the nature and position of substituents on the aromatic rings.

Electrochemical studies on various Schiff bases reveal that the reduction process is often associated with the azomethine (-CH=N-) group. bohrium.com The presence of electron-donating or electron-withdrawing groups can either facilitate or hinder the electron transfer process. For instance, the reduction of the azomethine group in some Schiff bases is an irreversible, diffusion-controlled process involving two electrons. bohrium.com The redox behavior of metal complexes of these Schiff bases has also been extensively studied, showing that the metal center's redox activity can be influenced by the Schiff base ligand. thepharmajournal.comresearchgate.net This tunability of redox potentials is crucial for applications in areas such as electrochemical sensors and electrocatalysis. nih.gov

Stereochemical Investigations of Benzenamine, 4-nitro-N-(phenylmethylene)- Derivatives

The three-dimensional structure, or stereochemistry, of Benzenamine, 4-nitro-N-(phenylmethylene)- derivatives plays a critical role in determining their physical and chemical properties. The molecule is not entirely planar, with rotations possible around the single bonds connecting the aniline and benzylidene rings to the central imine group.

Exploration of Novel Scaffolds Incorporating the Benzenamine-Imine Moiety

The core structure of Benzenamine, 4-nitro-N-(phenylmethylene)-, often referred to as a Schiff base or imine, serves as a versatile foundation for the development of new chemical entities. The exploration of novel scaffolds built upon this benzenamine-imine moiety is a significant area of research, driven by the quest for compounds with tailored electronic, biological, and material properties. This involves modifying the parent structure by introducing various substituents, extending the framework, or incorporating it into more complex molecular architectures like heterocyclic systems.

In one study, a series of nine (E)-N-benzylidene-4-nitrobenzenamines were synthesized and characterized. researchgate.net The research evaluated how different substituents on the benzylidene portion of the molecule impacted antimicrobial activity against various bacterial and fungal strains. researchgate.net The findings indicated that certain substitutions led to good antibacterial effects. researchgate.net The types of derivatives synthesized in such studies include those with chloro, hydroxyl, and methoxy groups at different positions on the phenyl ring. researchgate.net

Below is a table summarizing examples of these derivatives and their reported antimicrobial activities.

Table 1: Antimicrobial Activity of Selected Substituted (E)-N-benzylidene-4-nitroaniline Derivatives

| Substituent on Phenylmethylene Ring | Reported Activity Highlight | Reference |

|---|---|---|

| 2-Hydroxy | Active against Micrococcus luteus and Staphylococcus aureus | researchgate.net |

| 4-Chloro | Active against Micrococcus luteus and Staphylococcus aureus | researchgate.net |

| 4-Methoxy | Active against Micrococcus luteus | researchgate.net |

| 3,4-Dimethoxy | Active against Micrococcus luteus and Staphylococcus aureus | researchgate.net |

A more advanced approach to creating novel scaffolds involves integrating the benzenamine-imine motif into larger, often heterocyclic, systems. This strategy can lead to compounds with significantly different three-dimensional shapes and chemical properties. For example, researchers have successfully synthesized a series of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine. mdpi.com In this complex scaffold, the benzylidene moiety is attached to an amino group on a fused heterocyclic ring system, demonstrating a sophisticated method for structural elaboration. mdpi.com

Another innovative approach is the synthesis of N-benzimidazolyl-α-aryl nitrones. nih.gov This involves a one-pot reaction where the imine nitrogen becomes part of a benzimidazole (B57391) ring, and the imine bond itself is oxidized to a nitrone. nih.gov This creates a stable, N-heterocyclic nitrone, a class of compounds with high potential as intermediates for synthesizing other valuable heterocycles. nih.gov The versatility of the imine-forming reaction is also highlighted in its use to construct other complex heterocyclic scaffolds, such as benzodiazepines, which are known to possess a wide range of biological activities. nih.gov

The following table presents examples of these more complex scaffolds.

Table 2: Examples of Novel Scaffolds Incorporating the Benzenamine-Imine Moiety

| Scaffold Class | Description | Synthetic Precursors | Reference |

|---|---|---|---|

| Chromeno[2,3-d]pyrimidines | N-benzylidene group attached to the amino function of a complex, fused heterocyclic system. | 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine and various benzaldehydes | mdpi.com |

| N-Benzimidazolyl Nitrones | The imine nitrogen is incorporated into a benzimidazole ring, and the C=N bond is oxidized to a nitrone (C=N+-O-). | 2-aminobenzimidazole, an aromatic aldehyde, and an oxidizing agent | nih.gov |

| Benzodiazepines | The imine functionality is a key intermediate in the cyclization reaction that forms the seven-membered diazepine (B8756704) ring. | Amine derivatives and aldehydes can be used to form the core benzodiazepine (B76468) structure. | nih.gov |

Bioisosteric replacement is another strategy, where the imine group is substituted by a similar functional group, like a hydrazone (C=N-N). Research on N'-benzylidene-benzohydrazide derivatives explores how modifications, such as altering the position of a nitro group on the benzylidene ring, can influence activity. mdpi.com These studies on closely related analogues provide valuable insights that can be applied to the design of novel benzenamine-imine scaffolds. mdpi.com

Development of Materials with Tailored Optical and Electrical Properties

The unique electronic structure of Benzenamine, 4-nitro-N-(phenylmethylene)-, arising from the interplay between the electron-withdrawing nitro group and the conjugated π-system of the phenyl and imine moieties, makes it a candidate for research into materials with tailored optical and electrical properties. ontosight.ai The presence of the nitro group and the imine linkage contributes to its stability and specific physicochemical characteristics. ontosight.ai

Use as Intermediates in Dye and Pigment Synthesis Research

The chromophoric nature of Benzenamine, 4-nitro-N-(phenylmethylene)- makes it a valuable intermediate in the synthesis of dyes and pigments. ontosight.ai The presence of the nitro group, a strong auxochrome, and the conjugated system contribute to the color of the resulting dye molecules. Research has shown that para-nitro aniline, a precursor to Benzenamine, 4-nitro-N-(phenylmethylene)-, is a key component in the production of azo dyes. wikipedia.orgnih.govresearchgate.net The synthesis process typically involves diazotization of an aromatic amine followed by a coupling reaction. researchgate.net While specific studies detailing the synthesis of dyes directly from Benzenamine, 4-nitro-N-(phenylmethylene)- are not abundant in the provided search results, its structural similarity to known dye precursors suggests its utility in this field.

Role in Polymer Science and Engineering Research

Benzenamine, 4-nitro-N-(phenylmethylene)- and its derivatives are investigated for their potential in synthesizing polymers with unique optical and electrical properties. ontosight.ai The polymerization of aniline derivatives can lead to the formation of polymers with conjugated backbones, which are of interest for applications in conductive materials and organic electronics. While specific research on the polymerization of Benzenamine, 4-nitro-N-(phenylmethylene)- is not detailed, studies on related compounds provide insights into potential synthetic routes and properties. For example, the synthesis of heat-resistant polymers from N-(4-Nitro phenyl) maleimide (B117702) and its copolymerization with other monomers has been reported. bldpharm.com

Chemical Sensor Development Based on Benzenamine, 4-nitro-N-(phenylmethylene)- Derived Systems

The development of chemical sensors is a critical area of research, and Schiff bases are promising candidates for the sensing element due to their ability to form complexes with various analytes, particularly metal ions. Research on Schiff base derivatives has demonstrated their application as colorimetric chemosensors. For example, (E)-4-methoxy-N-(methoxybenzylidene)aniline and (E)-N-(4-methoxybenzylidene)-4-nitroaniline have been studied for their corrosion inhibition properties, which is a related field involving surface interactions. najah.edu The electrochemical properties of these compounds are key to their sensing capabilities. While direct research on chemical sensors derived from Benzenamine, 4-nitro-N-(phenylmethylene)- is limited in the available literature, the principles established with related Schiff bases suggest that it could be a viable platform for the development of new sensory materials.

Catalysis and Coordination Chemistry Research Involving Benzenamine, 4 Nitro N Phenylmethylene

Investigation of Benzenamine, 4-nitro-N-(phenylmethylene)- as Ligands for Metal Complexes

The study of Benzenamine, 4-nitro-N-(phenylmethylene)- as a ligand revolves around its ability to form stable chelates with transition metals. The electron-withdrawing nature of the 4-nitrophenyl group can influence the electronic properties and coordination behavior of the ligand. nih.gov The azomethine group provides a key active site for coordination with metal surfaces and ions. rasayanjournal.co.in

The synthesis of the Schiff base ligand, Benzenamine, 4-nitro-N-(phenylmethylene)-, is typically achieved through the condensation reaction of 4-nitroaniline (B120555) and benzaldehyde (B42025). isca.in The formation of metal complexes generally involves reacting this pre-synthesized Schiff base ligand with a metal salt, often a metal chloride, in a suitable solvent like ethanol (B145695). isca.in The mixture is typically refluxed for several hours, after which the resulting solid complex can be filtered, washed, and dried. isca.in

Characterization of the resulting Schiff base and its metal complexes is carried out using various spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for confirming the formation of the Schiff base and its coordination to a metal. The formation of the ligand is confirmed by the appearance of a characteristic band for the azomethine group (C=N) around 1630 cm⁻¹. isca.in Upon complexation, shifts in the C=N band indicate the coordination of the azomethine nitrogen to the metal center. uobabylon.edu.iq The disappearance or significant shift of bands associated with the metal salt's counter-ion and the involvement of other ligand groups can also be observed. isca.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the synthesized ligand.

Elemental Analysis: This technique is used to determine the empirical formula of the complexes and to establish the ligand-to-metal ratio. uobabylon.edu.iq

Molar Conductivity Measurements: These measurements help in determining whether the complexes are electrolytic or non-electrolytic in nature. uobabylon.edu.iq

Magnetic Susceptibility: This helps in determining the geometry and the oxidation state of the central metal ion in the complex. uobabylon.edu.iq

Thermal Analysis (TGA/DTG): Thermogravimetric analysis provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. uobabylon.edu.iq

Table 1: Spectroscopic Data for Benzenamine, 4-nitro-N-(phenylmethylene)- Ligand

| Analysis Type | Observation | Inference |

|---|---|---|

| FTIR | Peak around 1630 cm⁻¹ | Presence of Azomethine (CH=N) group isca.in |

| FTIR | Peaks corresponding to -NO₂ group | Confirmation of nitro substituent rasayanjournal.co.in |

Benzenamine, 4-nitro-N-(phenylmethylene)- possesses multiple potential donor atoms, primarily the nitrogen of the azomethine group and the oxygen atoms of the nitro group. This allows for various coordination modes.

Monodentate Coordination: The most common coordination mode for simple Schiff bases is through the lone pair of electrons on the azomethine nitrogen atom. rasayanjournal.co.in

Bidentate Coordination: The ligand can act as a bidentate chelate by coordinating through the azomethine nitrogen and one of the oxygen atoms from the nitro group. This would form a stable chelate ring with the metal ion.

The coordination of one or more ligand molecules to a central metal ion can result in various geometries for the complexes, such as tetrahedral, square planar, or octahedral, depending on the metal ion's nature, its oxidation state, and the ligand-to-metal ratio. uobabylon.edu.iq For instance, a 2:1 ligand-to-metal ratio with a bidentate ligand can lead to tetrahedral or square planar geometries for M(II) ions, while a similar ratio with additional coordinated solvent or counter-ion molecules could result in octahedral geometries.

Table 2: Potential Coordination Geometries of Metal Complexes

| Metal Ion | Ligand:Metal Ratio | Potential Geometry | Example |

|---|---|---|---|

| Co(II), Zn(II) | 2:1 | Tetrahedral | [M(L)₂] |

| Cu(II), Ni(II) | 2:1 | Square Planar | [M(L)₂] |

Evaluation of Catalytic Activity of Benzenamine, 4-nitro-N-(phenylmethylene)- Complexes in Organic Transformations

Metal complexes derived from Schiff bases are widely investigated for their catalytic prowess in various organic reactions. This activity stems from the ability of the central metal ion to exist in various oxidation states and its capacity to coordinate with substrates, thereby activating them for reaction. nih.govmdpi.com

While specific research on the catalytic hydrogenation activity of Benzenamine, 4-nitro-N-(phenylmethylene)- complexes is not widely reported, the broader field provides significant context. Metal complexes, including those of base metals like cobalt and nickel, are effective for the hydrogenation of unsaturated functional groups such as alkenes (C=C), ketones (C=O), and imines (C=N). labpartnering.org The catalytic reduction of nitroaromatics to their corresponding amines is a particularly important industrial process, often utilizing metal catalysts. mit.edu For example, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be active catalysts for the reduction of 4-nitrophenol (B140041) in the presence of a reducing agent like sodium borohydride. mdpi.com A kinetic analysis of the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) using a palladium catalyst revealed a surface-catalyzed mechanism. mit.edu Given that the ligand contains both a nitro group and an imine bond, its metal complexes are plausible candidates for catalyzing reduction or hydrogenation reactions.

The development of catalysts for stereoselective and enantioselective transformations is a key area of chemical research. While complexes of precious metals are well-known for asymmetric catalytic hydrogenation, efforts are ongoing to develop catalysts from more abundant base metals. labpartnering.org For a Schiff base complex to be effective in enantioselective catalysis, it typically requires a chiral center within its structure. As Benzenamine, 4-nitro-N-(phenylmethylene)- is an achiral molecule, its simple metal complexes would not be expected to induce enantioselectivity. To achieve this, the ligand would need to be modified to include a chiral moiety, or be used in conjunction with a chiral co-catalyst. Based on available literature, specific investigations into the stereoselective catalytic applications of Benzenamine, 4-nitro-N-(phenylmethylene)- complexes are limited.

Research on Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Benzenamine, 4-nitro-N-(phenylmethylene)- Moieties